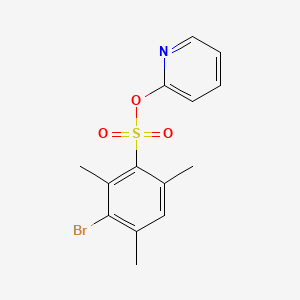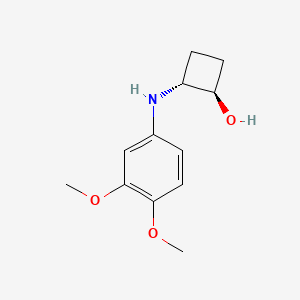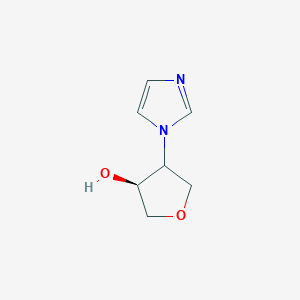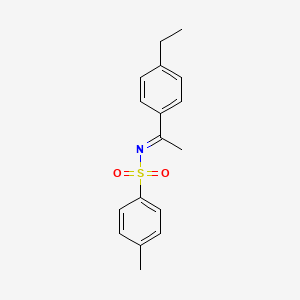
2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H14BrNO3S It is a derivative of pyridine and benzenesulfonate, featuring a bromine atom and three methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2-pyridinol with 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation and Reduction Products: The products vary based on the specific oxidation or reduction reaction performed.
Applications De Recherche Scientifique
2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfonate group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
2-Pyridinyl 3-chloro-2,4,6-trimethylbenzenesulfonate: Similar structure but with a chlorine atom instead of bromine.
2-Pyridinyl 3-iodo-2,4,6-trimethylbenzenesulfonate: Contains an iodine atom instead of bromine.
2-Pyridinyl 3-fluoro-2,4,6-trimethylbenzenesulfonate: Features a fluorine atom in place of bromine.
Uniqueness: The presence of the bromine atom in 2-Pyridinyl 3-bromo-2,4,6-trimethylbenzenesulfonate imparts unique reactivity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that may not be as effective with other halogens.
Propriétés
Formule moléculaire |
C14H14BrNO3S |
|---|---|
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
pyridin-2-yl 3-bromo-2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C14H14BrNO3S/c1-9-8-10(2)14(11(3)13(9)15)20(17,18)19-12-6-4-5-7-16-12/h4-8H,1-3H3 |
Clé InChI |
OACGSKIDMYXDEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1S(=O)(=O)OC2=CC=CC=N2)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(2-hydroxyethyl)thio]butane](/img/structure/B13367234.png)


![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367243.png)


![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B13367254.png)
![6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367266.png)
![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)

![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
